3-(4-oxoquinolin-1(4H)-yl)propanoic acid

Vue d'ensemble

Description

Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for drug discovery .

Synthesis Analysis

There are numerous synthesis protocols for the construction of quinoline and its derivatives . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of simpler, scalable, and efficient methodologies for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Applications De Recherche Scientifique

Antimicrobial Drug Development

3-Quinolin-4-one propanoic acids, including compounds like 3-(4-oxoquinolin-1(4H)-yl)propanoic acid, have shown potential in the development of new antimicrobial drugs. Their molecular similarity to fluoroquinolone antibiotics makes them a prospective scaffold for creating such drugs. Analytical methods have been developed for quality control of these active pharmaceutical ingredients, emphasizing their importance in antimicrobial drug research (Zubkov et al., 2016).

Biological Activities

Studies have synthesized derivatives of 3-(4-oxoquinolin-1(4H)-yl)propanoic acid and analyzed their biological properties. These compounds have demonstrated notable analgesic and diuretic properties, highlighting their potential in therapeutic applications (Ukrainets et al., 2013).

Synthetic Chemistry Advancements

Innovative synthetic methods for creating derivatives of 3-(4-oxoquinolin-1(4H)-yl)propanoic acid have been explored. These methods enable the production of novel compounds with potential biological activities, contributing to the advancement of synthetic chemistry (Ye et al., 2012).

Antimicrobial Activity Analysis

Research has also focused on the synthesis and antimicrobial activity of novel derivatives of 3-(4-oxoquinolin-1(4H)-yl)propanoic acid. These studies have contributed to understanding the antimicrobial potential of these compounds (Hassanin & Ibrahim, 2012).

Orientations Futures

Quinoline and its derivatives continue to be an area of active research due to their versatile applications in various fields . Future research may focus on developing more efficient synthesis methods, exploring new functionalizations, and investigating their biological and pharmaceutical activities .

Propriétés

IUPAC Name |

3-(4-oxoquinolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-5-7-13(8-6-12(15)16)10-4-2-1-3-9(10)11/h1-5,7H,6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGIGXGPOOBSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxoquinolin-1(4H)-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

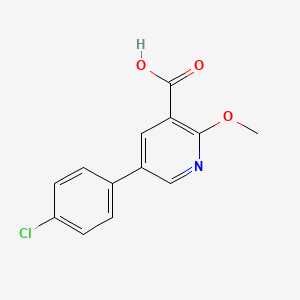

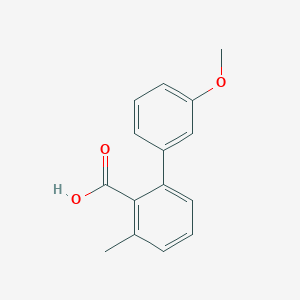

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)